molecular formula C12H10ClF2NO B8392354 2-Chloro-5-(4-(difluoromethyl)phenyl)-4-ethyloxazole

2-Chloro-5-(4-(difluoromethyl)phenyl)-4-ethyloxazole

Cat. No.: B8392354
M. Wt: 257.66 g/mol
InChI Key: ALOOQAUELUQBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-(difluoromethyl)phenyl)-4-ethyloxazole is a useful research compound. Its molecular formula is C12H10ClF2NO and its molecular weight is 257.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClF2NO

Molecular Weight

257.66 g/mol

IUPAC Name

2-chloro-5-[4-(difluoromethyl)phenyl]-4-ethyl-1,3-oxazole

InChI

InChI=1S/C12H10ClF2NO/c1-2-9-10(17-12(13)16-9)7-3-5-8(6-4-7)11(14)15/h3-6,11H,2H2,1H3

InChI Key

ALOOQAUELUQBBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)Cl)C2=CC=C(C=C2)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiHMDS (1.0 M in THF, 24 mL, 24 mmol) was added to a solution of Example 54A (4.90 g, 21.9 mmol) in THF (73 mL) at −78° C. The reaction was stirred at −78° C. for 30 min, and then solid hexachloroethane (5.20 g, 21.9 mmol) was added in one portion. The reaction was allowed to stir overnight while warming to room temperature. The reaction was quenched with water and the product extracted with EtOAc. The combined organic extract was washed with water and brine, and filtered through celite. The filtrate was dried over Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in toluene and loaded on silica gel (Analogix® 25×115 column), and eluted with 2 column lengths of hexanes then 5% to 50% EtOAc/hexanes. The result was 4.1 g (73%) of the title compound as a pale yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.63 (d, J=8.5, 2H), 7.58 (d, J=8.7, 2H), 6.68 (t, J=56.5, 1H), 2.77 (q, J=7.5, 2H), 1.31 (t, J=7.5, 3H). MS (DCI+) m/z 258 (M+H).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.